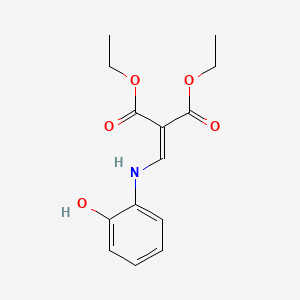

diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate

Description

Diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate is a malonate derivative featuring a 2-hydroxyphenylamino group conjugated to a methylene-malonate core. This compound is structurally characterized by two ethyl ester groups and a reactive enamine system, which facilitates its role as a key intermediate in heterocyclic synthesis, particularly for quinolones and pyridone-based pharmaceuticals .

Properties

IUPAC Name |

diethyl 2-[(2-hydroxyanilino)methylidene]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-3-19-13(17)10(14(18)20-4-2)9-15-11-7-5-6-8-12(11)16/h5-9,15-16H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJLKUNFPLOJLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC=C1O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 2-hydroxyaniline in the presence of a suitable base. The reaction proceeds through the formation of an enolate intermediate, which subsequently reacts with the 2-hydroxyaniline to form the desired product. Common bases used in this reaction include sodium ethoxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene carbon adjacent to the ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Alkylated or arylated malonate derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

One significant application of diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate is in the development of antiviral agents. For instance, derivatives of this compound have been synthesized and evaluated for their inhibitory effects against HIV-1. A study highlighted the preparation of quinolinonyl non-diketo acid derivatives from diethyl malonate, which exhibited dual inhibition against integrase and reverse transcriptase enzymes, crucial targets for HIV treatment. These compounds demonstrated promising antiviral activity, with IC50 values indicating effective inhibition at micromolar concentrations .

Antifungal Activity

Recent research has identified diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs), including derivatives of this compound, as potential antifungal agents. In vitro assays against Fusarium oxysporum revealed that certain DAMMs exhibited strong fungicidal activity, with IC50 values as low as 13 nM, outperforming conventional antifungal controls. This suggests their potential utility in agricultural applications for managing plant diseases .

Organic Synthesis

Synthetic Intermediates

Diethyl malonate derivatives are widely recognized as versatile intermediates in organic synthesis. The compound's active methylene group allows for various substitution reactions, including alkylation and acylation. This property facilitates the synthesis of complex molecules such as barbiturates and other pharmaceutical intermediates . The ability to form carbanions makes it a valuable reagent in multiple synthetic pathways.

Case Studies in Synthesis

A notable example involves the microwave-assisted synthesis of diethyl 2-((aryl(alkyl)amino)methylene)malonates. This method has shown high yields and efficiency, paving the way for further exploration into their bioactive derivatives. The study emphasizes the importance of reaction conditions on the yield and purity of the final products, which is critical in pharmaceutical applications .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate involves its ability to form stable enolate intermediates, which can participate in various nucleophilic addition and substitution reactions. The presence of the 2-hydroxyphenyl group enhances the compound’s reactivity by stabilizing the enolate through resonance. This stabilization allows for more efficient formation of carbon-carbon and carbon-heteroatom bonds, making the compound a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) generally enhance reaction efficiency due to increased electrophilicity of the aniline nitrogen, though steric hindrance (e.g., 3-Br, 2-CH₃) may reduce yields .

- The 2-hydroxyphenyl analog (as in ) exhibits high yield (87%), likely due to stabilization of intermediates via intramolecular hydrogen bonding.

Physical and Spectroscopic Properties

Key Observations :

Cyclization to Quinolones

DAMMs are pivotal intermediates in the Gould-Jacob reaction to synthesize 4-quinolones, a class of antibiotics. Substituents influence cyclization efficiency:

- 4-Cl and 4-F derivatives: High reactivity in diphenyl ether at 220°C, forming ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates .

Solubility and Crystallinity

- Hydroxyl groups (e.g., 2-hydroxyphenyl) improve aqueous solubility via hydrogen bonding, critical for bioavailability in drug design .

- Crystal packing in DAMMs is influenced by substituents: Nitro and halogen groups favor weak hydrogen bonds (C–H···O), while methyl groups promote C–H···π interactions .

Biological Activity

Diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate, a derivative of diethyl malonate, has garnered attention for its diverse biological activities, particularly in the realms of antifungal and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the condensation of diethyl malonate with 2-hydroxyaniline. The resulting compound features a malonate backbone with an amino and hydroxyl substitution that enhances its biological efficacy.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. Specifically, it has been evaluated against Fusarium oxysporum, a significant phytopathogen.

Antifungal Efficacy Data

| Compound | IC50 (µM) | Effect Type |

|---|---|---|

| Compound 1 | 18 | Fungistatic |

| Compound 2 | 0.32 | Fungicidal |

| Compound 3 | 35 | Fungistatic |

| Compound 4 | 13 | Fungicidal |

| Compound 5 | 0.013 | Fungicidal |

The most active compounds demonstrated fungicidal effects , effectively inhibiting mycelial growth at nanomolar concentrations, indicating their potential as candidates for fungicide development .

Anticancer Activity

Beyond antifungal applications, this compound has shown promise in anticancer research . Its mechanism appears to involve pro-apoptotic pathways and inhibition of key signaling proteins implicated in cancer cell proliferation.

Case Studies

-

Study on HepG2 Cells : In vitro studies assessed the compound's cytotoxic effects on the HepG2 liver cancer cell line. The compound exhibited significant growth inhibition with an IC50 value comparable to established chemotherapeutics.

- Results : The compound induced apoptosis in HepG2 cells, evidenced by increased caspase activity and alterations in cell cycle progression.

- Molecular Docking Studies : Computational analyses revealed that this compound effectively binds to the active sites of target proteins involved in tumorigenesis, suggesting a mechanism for its anticancer activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : It may inhibit enzymes involved in cell cycle regulation and apoptosis.

- Signal Transduction Pathways : The compound's structure allows it to modulate critical signaling pathways associated with cancer progression.

Q & A

Q. What are the standard synthetic routes for diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate?

Methodological Answer: The compound is synthesized via condensation of 2-hydroxyaniline derivatives with diethyl ethoxymethylenemalonate (EMME). Key steps include:

- Reaction Setup : Mixing equimolar amounts of 2-hydroxyaniline and EMME in a solvent (e.g., ethanol, toluene) under inert atmosphere .

- Thermal Activation : Heating at 120–135°C for 2–18 hours to form the aminomethylene intermediate .

- Purification : Recrystallization from ether or column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the product (typical yields: 50–93%) .

Critical Parameters : Solvent choice (e.g., dichloroethane vs. dioxane) and catalysts (e.g., p-toluenesulfonic acid) significantly affect reaction efficiency .

Q. How is the compound characterized structurally?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths (e.g., C=N: ~1.32 Å, C=C: ~1.44 Å) and confirms push-pull enamine geometry .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the enamine proton (δ 10.5–12.6 ppm, J = 13–14 Hz) and ester carbonyl carbons (δ 165–168 ppm) .

- IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N–H (3200–3300 cm⁻¹) .

Validation : Cross-check experimental data with computational models (e.g., DFT for electronic structure) to resolve ambiguities .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with electron-deficient aromatic amines?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., dichloroethane) enhance reactivity for electron-poor substrates, improving yields by 20–30% compared to dioxane .

- Catalytic Additives : Use of N,N-diisopropylethylamine (DIPEA) as a base minimizes side reactions (e.g., hydrolysis), achieving yields up to 90% .

- Temperature Control : Prolonged heating (>12 hours) at 100–135°C ensures complete conversion for sterically hindered amines .

Data-Driven Example :

| Substrate | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Nitroaniline | 1,2-Dichloroethane | DIPEA | 88 |

| 2-Bromoaniline | Dioxane | None | 44 |

| Source: Adapted from |

Q. How can contradictions in spectroscopic data be resolved during structural elucidation?

Methodological Answer:

- Multi-Technique Validation : Combine NMR, IR, and mass spectrometry. For example, ESI-MS ([M+H]⁺ = 314.3 for difluoro derivatives) confirms molecular weight .

- Dynamic Effects in NMR : Rotameric equilibria (e.g., E/Z isomerism) may split signals. Use variable-temperature NMR to coalesce peaks and assign configurations .

- Crystallographic Cross-Check : Compare experimental bond angles with X-ray data (e.g., C–N–C angle = 120°) to validate enamine tautomerism .

Q. What mechanistic insights explain its role in heterocyclic synthesis?

Methodological Answer: The compound acts as a bis-electrophile in cyclization reactions:

- Enolate Formation : Deprotonation of the active methylene group generates a nucleophilic enolate for alkylation .

- Cyclocondensation : Reacts with ketones (e.g., cyclooctanone) via [4+2] pathways to form pyridones or quinolines .

Case Study : In benzo[h][1,6]naphthyridine synthesis, the malonate moiety undergoes tandem cyclization-oxidation to yield fused heterocycles (80–90% yield) .

Q. How is the compound applied in drug discovery workflows?

Methodological Answer:

- Fragment-Based Design : Serves as a scaffold for kinase inhibitors (e.g., α/β-interface ligands) via Suzuki couplings or Ullmann reactions .

- Antimicrobial Agents : Derivatives with fluorinated aryl groups show MIC values <1 µg/mL against S. aureus by targeting topoisomerases .

Analytical Workflow :

HPLC Purity Check : Reverse-phase chromatography (C18 column, MeCN/H₂O gradient) ensures >95% purity .

Docking Studies : Model interactions with target proteins (e.g., bacterial transpeptidases) using AutoDock Vina .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.